N-(1H-indol-3-ylmethyl)-1-propylbenzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1H-INDOL-3-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that features both indole and benzodiazole moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-INDOL-3-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The benzodiazole moiety can be introduced through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of such compounds often employs high-throughput synthesis techniques, including automated parallel synthesis and microwave-assisted organic synthesis. These methods enhance reaction rates and yields while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-INDOL-3-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted indoles and benzodiazoles, which can further undergo functionalization to yield a wide range of derivatives .
Scientific Research Applications
N-[(1H-INDOL-3-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in cellular signaling pathways.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division. By binding to the colchicine binding site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-2-yl)methanimine
- 4,6-dimethoxy-3-methyl-2,7-bis[(phenyl-imino)methyl]indole
- 2-(phenyl-N-oxidoiminomethyl)-3-phenylaminoindole
Uniqueness
N-[(1H-INDOL-3-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its dual indole and benzodiazole structure, which imparts a combination of biological activities not commonly found in simpler analogues. This dual functionality enhances its potential as a therapeutic agent, particularly in targeting multiple pathways involved in cancer progression .
Properties
Molecular Formula |
C19H20N4 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(1H-indol-3-ylmethyl)-1-propylbenzimidazol-2-amine |
InChI |
InChI=1S/C19H20N4/c1-2-11-23-18-10-6-5-9-17(18)22-19(23)21-13-14-12-20-16-8-4-3-7-15(14)16/h3-10,12,20H,2,11,13H2,1H3,(H,21,22) |
InChI Key |
QMWRNWFYUUQHLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.